N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a cyano group, and a dimethoxybenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide.
Attachment of the Aminoethyl Group: The aminoethyl group can be attached through a reductive amination reaction, where the quinoline derivative is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium borohydride.
Formation of the Benzamide Moiety: The final step involves the coupling of the quinoline derivative with 3,5-dimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-((3-cyano-6-methylquinolin-2-yl)amino)ethyl)benzamide
- Methyl 4-[[2-(3-cyano-6-methylquinolin-2-yl)sulfanylacetyl]amino]benzoate
Uniqueness
N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoline core, cyano group, and dimethoxybenzamide moiety make it a versatile compound with diverse applications in research and industry.
Properties
CAS No. |
606105-52-6 |
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Molecular Formula |
C22H22N4O3 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H22N4O3/c1-14-4-5-20-15(8-14)9-17(13-23)21(26-20)24-6-7-25-22(27)16-10-18(28-2)12-19(11-16)29-3/h4-5,8-12H,6-7H2,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
QSKLLMQGRDUABS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)NCCNC(=O)C3=CC(=CC(=C3)OC)OC)C#N |
Origin of Product |
United States |
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